

role of 1-Methylcytosine in epigenetic regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcytosine

Cat. No.: B060448

[Get Quote](#)

An In-Depth Technical Guide to **1-Methylcytosine** in Epitranscriptomic Regulation

Abstract

1-methylcytosine (m1C) is a post-transcriptional RNA modification where a methyl group is added to the nitrogen-1 position of the cytosine base. Distinct from the well-known epigenetic DNA mark 5-methylcytosine (m5C), m1C is a key player in the burgeoning field of epitranscriptomics. This modification is found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), where it influences RNA stability, structure, and the process of translation. The regulatory machinery governing m1C—the "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)—is still being actively investigated. The enzyme ALKBH1 has been identified as a potential eraser, while specific writers and readers for m1C remain to be fully characterized. Dysregulation of RNA methylation is increasingly linked to human diseases, including cancer, positioning the m1C pathway as a potential area for future therapeutic development. This guide provides a comprehensive overview of the molecular biology of m1C, details methodologies for its detection and analysis, and explores its functional significance and future research directions.

Introduction to 1-Methylcytosine (m1C)

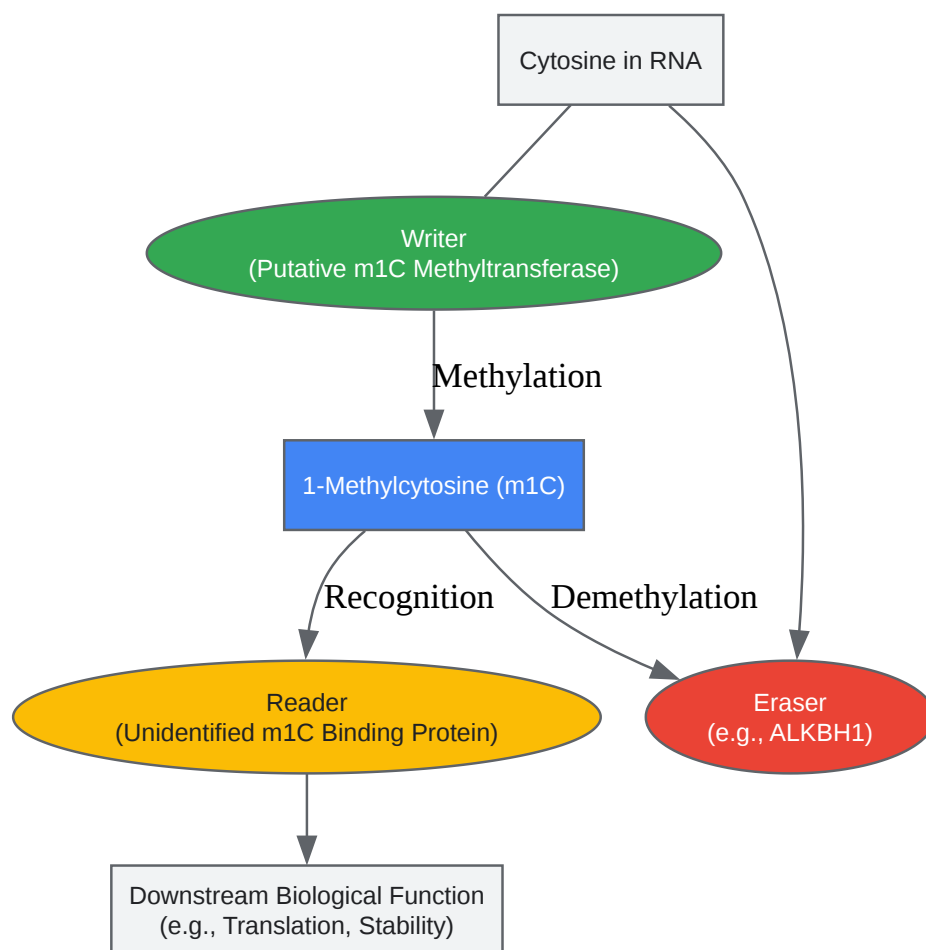
1-methylcytosine is a modified nucleobase derived from cytosine. The modification consists of the addition of a methyl group to the nitrogen atom at the N1 position of the pyrimidine ring. This seemingly subtle change distinguishes it fundamentally from 5-methylcytosine (m5C), the canonical epigenetic mark in DNA, where the methyl group is on the C5 carbon position. While m5C is a cornerstone of epigenetic regulation affecting gene expression through chromatin

structure, m1C's role is primarily at the post-transcriptional level, regulating the fate and function of RNA molecules. This has led to its study under the umbrella of "epitranscriptomics," which encompasses all post-transcriptional modifications to RNA.

The m1C Regulatory Machinery: Writers, Readers, and Erasers

Like other epigenetic and epitranscriptomic marks, the lifecycle of m1C is dynamically controlled by a set of specialized proteins. These are categorized as writers, which install the mark; erasers, which remove it; and readers, which recognize the mark and mediate its downstream biological effects.

- **Writers (Methyltransferases):** The specific enzymes that catalyze the formation of m1C in RNA have not yet been definitively identified. However, by analogy to other N1-position modifications, such as N1-methyladenosine (m1A), the writer is likely a complex enzyme. The primary methyltransferase complex for m1A in tRNA is a heterodimer of TRMT6 and TRMT61A, where TRMT61A is the catalytic subunit and TRMT6 facilitates tRNA binding.[1][2][3] The discovery of a dedicated m1C writer remains a key area of future research.
- **Erasers (Demethylases):** Evidence points to the AlkB homolog family of dioxygenases as potential erasers of m1C. Specifically, ALKBH1 has been shown to be a multifaceted enzyme with demethylase activity against various substrates, including N1-methyladenosine (m1A) in tRNA.[4][5][6] Its ability to act on the N1 position of purines suggests it may also be capable of removing the methyl group from the N1 position of pyrimidines like cytosine, although this is yet to be conclusively demonstrated for m1C.
- **Readers (Binding Proteins):** Reader proteins are crucial effectors that recognize specific modifications and translate them into functional outcomes.[7] To date, no proteins have been identified that specifically bind to m1C in RNA. For the related m5C mark, reader proteins like ALYREF and YBX1 have been shown to recognize the modification and mediate functions such as mRNA nuclear export and stability.[8][9] Identifying the reader proteins for m1C is critical to fully understanding its biological role.



[Click to download full resolution via product page](#)

The m1C Epitranscriptomic Cycle.

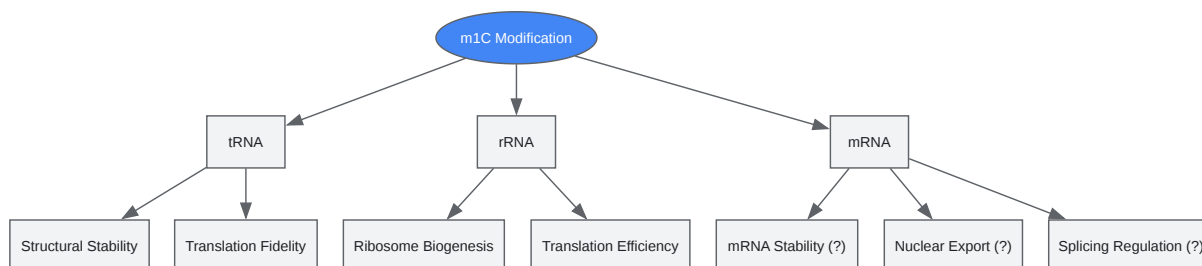
Biological Functions of m1C

m1C modifications have been detected in several classes of RNA and are implicated in fundamental cellular processes.

- **Role in tRNA and rRNA:** The most well-documented roles for m1C are in non-coding RNAs. In tRNA, modifications like m1C are crucial for maintaining structural stability and ensuring correct folding. This, in turn, affects the efficiency and fidelity of protein translation. Similar roles in structural integrity are proposed for m1C in rRNA, a core component of the ribosome.
- **Role in mRNA:** The function of m1C in messenger RNA is less understood. By analogy with other mRNA modifications, it could potentially influence mRNA stability, alternative splicing,

nuclear export, and the initiation or elongation phases of translation.

- **Role in Mitochondrial RNA:** While the presence of m5C in mitochondrial RNA (mtRNA) has been established and is regulated by the methyltransferase NSUN4 to flag transcripts for degradation, a specific role for m1C in mitochondria has not yet been described.[10][11][12] Given that RNA modifications are present and functional within mitochondria, this represents an important area for future investigation.
- **Association with Disease:** Dysregulation of RNA methylation is a known driver in various cancers.[13][14] For instance, the overexpression of m1A writers (TRMT6/TRMT61A) has been linked to liver and bladder cancers by promoting proliferation.[1][3] While the direct involvement of m1C is still under investigation, it is plausible that its misregulation could contribute to pathogenesis by altering the translation of key oncogenes or tumor suppressors.



[Click to download full resolution via product page](#)

Potential Functional Consequences of m1C Modification.

Comparative Analysis of Cytosine and Adenosine Methylation

To provide context, it is useful to compare m1C with other well-studied RNA modifications.

Feature	1-Methylcytosine (m1C)	5-Methylcytosine (m5C)	N6-Methyladenosine (m6A)	N1-Methyladenosine (m1A)
Molecule	RNA	DNA, RNA	RNA	RNA
Position	N1 of Cytosine	C5 of Cytosine	N6 of Adenosine	N1 of Adenosine
Known Writers	Uncharacterized	DNMTs, NSUN family	METTL3/14 complex	TRMT6/61A complex
Known Erasers	ALKBH1 (putative)	TET enzymes	FTO, ALKBH5	ALKBH1, ALKBH3
Primary Role	RNA structure, translation	DNA: Gene silencing; RNA: Stability, translation	mRNA stability, splicing, translation	tRNA structure, translation initiation

Methodologies for m1C Detection and Mapping

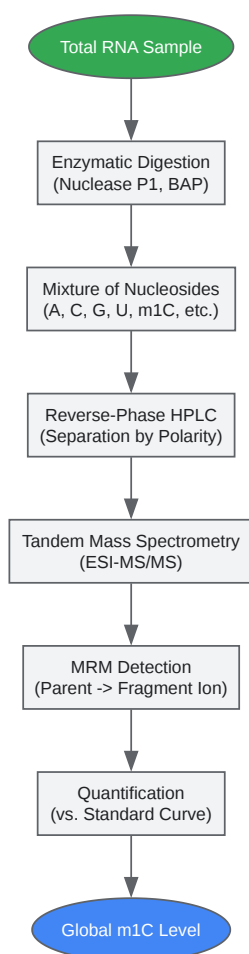
The study of m1C requires specialized and sensitive analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of the global m1C levels in a total RNA sample. It offers high sensitivity and specificity.

- **RNA Isolation:** Extract total RNA from cells or tissues using a high-purity extraction method (e.g., Trizol or column-based kits). Ensure RNA integrity is high.
- **RNA Digestion:** Digest 1-5 µg of total RNA into individual nucleosides. This is typically a two-step enzymatic process:
 - Incubate RNA with Nuclease P1 at 37°C for 2-4 hours to digest RNA into 5'-mononucleotides.
 - Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2-4 hours to dephosphorylate the nucleotides into nucleosides.

- Liquid Chromatography (LC) Separation: Inject the digested nucleoside mixture into a reverse-phase HPLC column (e.g., C18). Separate the nucleosides using a gradient of two mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile).
- Mass Spectrometry (MS) Analysis: Eluted nucleosides are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.
 - Operate the MS in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific mass transition of the parent ion (protonated m1C) to a characteristic fragment ion (the m1C base).
- Quantification: Create a standard curve using known concentrations of pure m1C and other canonical nucleosides. Calculate the amount of m1C in the sample relative to a canonical nucleoside (e.g., cytidine or adenosine).



[Click to download full resolution via product page](#)

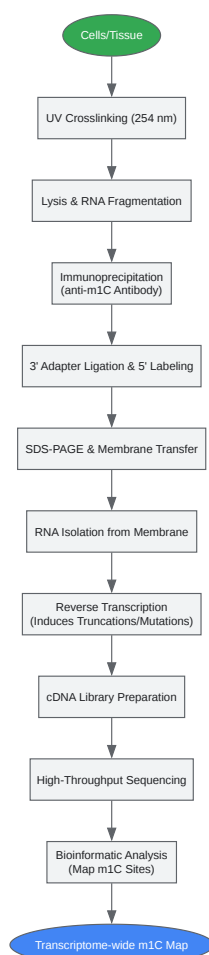
Workflow for LC-MS/MS Quantification of m1C.

m1C Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (m1C-miCLIP)

To map the specific locations of m1C across the transcriptome, a sequencing-based approach is required. The miCLIP method, adapted from its use for m6A, could provide single-nucleotide resolution. Note: This method is contingent upon the availability of a highly specific and efficient anti-m1C antibody validated for immunoprecipitation of RNA.

- **Cell Culture and UV Crosslinking:** Grow cells of interest and irradiate them with UV light (254 nm) to induce covalent crosslinks between RNA and interacting proteins.
- **Lysis and RNA Fragmentation:** Lyse the cells and fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using RNase or enzymatic fragmentation.
- **Immunoprecipitation (IP):** Incubate the fragmented RNA-protein lysate with magnetic beads conjugated to an anti-m1C antibody. The antibody will bind to the m1C-containing RNA fragments.
- **Washes and Adapter Ligation:** Perform stringent washes to remove non-specifically bound RNA. Ligate a 3' adapter to the captured RNA fragments while they are still on the beads.
- **Radiolabeling and Gel Electrophoresis:** Dephosphorylate the 5' end of the RNA and then radiolabel with ^{32}P . Elute the RNA-protein complexes and separate them by SDS-PAGE.
- **Membrane Transfer and RNA Isolation:** Transfer the separated complexes to a nitrocellulose membrane. Excise the region corresponding to the crosslinked complexes and recover the RNA by proteinase K digestion.
- **Reverse Transcription (RT):** Perform reverse transcription on the isolated RNA fragments. The crosslink site often causes the reverse transcriptase to terminate or introduce a mutation in the resulting cDNA, marking the modification site.

- Library Preparation and Sequencing: Circularize the cDNA, re-linearize, PCR amplify, and perform high-throughput sequencing.
- Bioinformatic Analysis: Align reads to the reference transcriptome. Identify the precise location of m1C sites by analyzing the truncation and mutation patterns at crosslink sites.



[Click to download full resolution via product page](#)

Hypothetical Workflow for m1C-miCLIP Sequencing.

Inapplicability of Bisulfite Sequencing

Bisulfite sequencing is a cornerstone technique for mapping m5C in DNA. The method relies on the chemical deamination of cytosine to uracil, while the methyl group at the C5 position protects 5-methylcytosine from this conversion.^{[15][16][17]} However, the methyl group at the N1 position in **1-methylcytosine** does not offer this protection. Therefore, standard bisulfite

treatment will convert both cytosine and **1-methylcytosine** to uracil, making the method unsuitable for distinguishing m1C from unmodified cytosine.

Future Perspectives and Drug Development

The study of **1-methylcytosine** is a rapidly evolving frontier in molecular biology. The discovery and characterization of its dedicated writers, erasers, and readers will be a major breakthrough, enabling a much deeper understanding of its regulatory networks. Key unanswered questions include:

- What are the specific methyltransferases that install the m1C mark?
- Which reader proteins recognize m1C and what are their downstream effector functions?
- What is the full extent of the m1C epitranscriptome across different cell types and developmental stages?
- How does the dysregulation of m1C deposition or removal contribute to diseases like cancer and neurodevelopmental disorders?

From a therapeutic perspective, the enzymes that regulate RNA modifications are emerging as promising drug targets.[18] Once the m1C writers and erasers are identified, they will represent a new class of potential targets for small molecule inhibitors. Modulating the m1C status of key cancer-related transcripts could offer a novel strategy for controlling tumor growth and progression. The development of this field holds significant promise for both fundamental science and clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | TRMT6:TRMT61A methylate adenosine yielding 1-methyladenosine at nucleotide 58 of tRNA(Met) [reactome.org]
- 3. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH1 alkB homolog 1, histone H2A dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reading RNA methylation codes through methyl-specific binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome-wide identification of 5-methylcytosine by deaminase and reader protein-assisted sequencing [elifesciences.org]
- 9. Identification of putative reader proteins of 5-methylcytosine and its derivatives in *Caenorhabditis elegans* RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytosine methylation flags mitochondrial RNA for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA 5-methylcytosine marks mitochondrial double-stranded RNAs for degradation and cytosolic release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA 5-methylcytosine marks mitochondrial double-stranded RNAs for degradation and cytosolic release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significant roles of RNA 5-methylcytosine methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 16. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of 1-Methylcytosine in epigenetic regulation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b060448#role-of-1-methylcytosine-in-epigenetic-regulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com